1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
Overview
Description
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C14H14Cl2N2 and a molecular weight of 281.18 g/mol . It is characterized by the presence of two 4-chlorophenyl groups attached to an ethane backbone, with two amine groups at the 1 and 2 positions. This compound is typically found as a white to yellow powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine can be synthesized through the condensation of 4-chloroacetophenone with ethylenediamine in methanol, using sulfuric acid as a catalyst . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl groups can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
Scientific Research Applications
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological processes . Its amine groups allow it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its use as an insecticide, DDT has a similar chlorophenyl structure but differs in its overall chemical properties and applications.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE): A metabolite of DDT, DDE shares structural similarities but has distinct environmental and biological effects.
Uniqueness
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is unique due to its dual amine groups, which provide versatility in chemical reactions and potential biological activities. Its ability to form stable complexes with metal ions sets it apart from other similar compounds, making it valuable in coordination chemistry and industrial applications .
Properties
IUPAC Name |
1,2-bis(4-chlorophenyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPPUZSHKRJDIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86212-34-2 | |
Record name | 1,2-BIS(4-CHLOROPHENYL)-1,2-ETHANEDIAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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